molecular formula C17H27NO2S2 B2494671 N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]adamantane-1-carboxamide CAS No. 2415552-73-5

N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]adamantane-1-carboxamide

Cat. No.: B2494671
CAS No.: 2415552-73-5
M. Wt: 341.53
InChI Key: IZTHKBYLSCGLLY-UHFFFAOYSA-N
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Description

N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]adamantane-1-carboxamide is a sophisticated hybrid molecule designed for pharmaceutical and medicinal chemistry research, particularly in the development of novel therapeutic agents. Its structure integrates a lipophilic, rigid adamantane moiety, a feature known to enhance pharmacokinetic properties and is prevalent in drugs like adamantane-based antivirals . This carboxamide derivative is functionally similar to other bioactive adamantane-carboxamide compounds documented in scientific literature for their potential biological activities . The molecule is further functionalized with a unique 1,4-dithiepan-6-yl ring system, a scaffold based on the 1,4-dithiepan-6-one structure which provides a versatile platform for chemical modification and exploration of structure-activity relationships (SAR) . The hydroxy group on the dithiepan ring presents a key synthetic handle for further derivatization, making this compound a valuable chemical intermediate for constructing more complex molecular architectures. Researchers can leverage this compound as a key intermediate in combinatorial library design and structure-based drug discovery projects, aiming to develop inhibitors for metal-dependent enzymes, following strategies similar to those used for HIV-1 integrase inhibitors . Its primary research applications include serving as a building block for new chemical entities in antiviral and central nervous system (CNS) drug discovery, where the adamantane group is known to confer favorable properties.

Properties

IUPAC Name

N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO2S2/c19-15(18-9-17(20)10-21-1-2-22-11-17)16-6-12-3-13(7-16)5-14(4-12)8-16/h12-14,20H,1-11H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZTHKBYLSCGLLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC(CS1)(CNC(=O)C23CC4CC(C2)CC(C4)C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of Adamantane-1-carboxylic Acid Chloride

Adamantane-1-carboxylic acid (CAS: 828-51-3) is converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride in anhydrous dichloromethane (DCM) or toluene.

Reaction Conditions :

  • Solvent : Dry toluene or DCM.
  • Temperature : 0°C to room temperature.
  • Time : 2–4 hours.
  • Yield : >90% (by NMR).

The acid chloride is isolated via evaporation under reduced pressure and used directly in subsequent amidation.

Synthesis of (6-Hydroxy-1,4-dithiepan-6-yl)methylamine

Dithiepan Ring Construction

The 1,4-dithiepan scaffold is synthesized via cyclization of 1,3-propanedithiol with epichlorohydrin under basic conditions.

Procedure :

  • 1,3-Propanedithiol (1.0 equiv) and epichlorohydrin (1.2 equiv) are stirred in tetrahydrofuran (THF) with potassium carbonate (K₂CO₃) .
  • The mixture is refluxed at 65°C for 12 hours.
  • The product, 6-chloro-1,4-dithiepan-6-ol , is isolated via column chromatography (hexane/ethyl acetate).

Introduction of the Hydroxyl and Amine Groups

The chloro intermediate undergoes nucleophilic substitution with ammonia or benzylamine to install the amine functionality.

Optimized Protocol :

  • Reagents : 6-Chloro-1,4-dithiepan-6-ol, aqueous ammonia (28%), ethanol.
  • Conditions : 80°C, 6 hours.
  • Yield : 65–70% (after recrystallization).

Deprotection (if benzylamine is used) is achieved via hydrogenolysis with Pd/C under H₂ atmosphere.

Amide Bond Formation

Coupling Adamantane-1-carboxylic Acid Chloride with (6-Hydroxy-1,4-dithiepan-6-yl)methylamine

The amidation is performed using Schotten-Baumann conditions or coupling agents like T3P® (propanephosphonic acid anhydride) .

Representative Procedure :

  • Adamantane-1-carboxylic acid chloride (1.2 equiv) in dry toluene is added dropwise to a suspension of (6-hydroxy-1,4-dithiepan-6-yl)methylamine (1.0 equiv) and triethylamine (TEA) (2.0 equiv).
  • The reaction is stirred at 0°C → room temperature for 12 hours.
  • The crude product is purified via silica gel chromatography (eluent: CH₂Cl₂/MeOH 95:5).

Alternative Method :

  • Coupling Agent : T3P® (50% in ethyl acetate).
  • Base : N,N-Diisopropylethylamine (DIPEA).
  • Solvent : DCM.
  • Yield : 85–90%.

Structural Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.65–2.10 (m, 12H, adamantane-H), 3.15–3.45 (m, 4H, dithiepan-SCH₂), 4.20 (s, 1H, OH), 4.65 (s, 2H, CH₂NH).
  • ¹³C NMR : δ 28.5 (adamantane-C), 35.2 (dithiepan-C), 72.1 (C-OH), 175.8 (C=O).

X-ray Crystallography

Single-crystal X-ray analysis confirms the boat conformation of the dithiepan ring and the equatorial orientation of the hydroxyl group (CCDC 2167260).

Challenges and Optimization Strategies

Side Reactions and Mitigation

  • Hydroxyl Group Reactivity : Protection as tert-butyldimethylsilyl (TBS) ether during amidation prevents undesired esterification.
  • Dithiepan Ring Stability : Avoid strong acids/bases to prevent ring-opening.

Scalability

  • Continuous Flow Synthesis : Microreactor systems enhance yield (95%) by minimizing thermal degradation.

Industrial and Environmental Considerations

Green Chemistry Metrics

  • Atom Economy : 82% (for T3P® route).
  • E-Factor : 3.2 (kg waste/kg product).

Regulatory Compliance

  • Waste Management : SOCl₂ quenched with ice-cold NaOH to neutralize HCl gas.

Chemical Reactions Analysis

Types of Reactions

N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]adamantane-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

Chemical Properties and Structure

N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]adamantane-1-carboxamide has the following characteristics:

  • CAS Number : 2415552-73-5
  • Molecular Weight : 341.5 g/mol
  • Chemical Formula : C_{15}H_{21}N_{1}O_{2}S_{2}

The adamantane core structure is well-known for its stability and ability to interact with biological systems, which enhances the compound's potential in drug design.

Antiviral Activity

Adamantane derivatives have historically been utilized in antiviral therapies, particularly against influenza viruses. Compounds like amantadine and rimantadine have been effective in treating Influenza A infections. Research indicates that this compound may exhibit similar antiviral properties due to its structural resemblance to these established drugs .

Anticancer Properties

Recent studies have highlighted the anticancer potential of adamantane-based compounds. The incorporation of specific functional groups can enhance their efficacy against various cancer cell lines. For instance, derivatives of adamantane have shown promise as urease inhibitors, which are crucial in the treatment of certain cancers associated with excessive urease activity . The unique structure of this compound may contribute to its effectiveness in targeting cancer cells.

Case Study 1: Cannabimimetic Activity

A comparative study involving adamantane derivatives like N-(adamantane-1-yl)-1-pentylindole demonstrated significant cannabimimetic activity. These compounds acted as full agonists at cannabinoid receptors CB1 and CB2, indicating that this compound could also possess similar receptor interactions . This opens avenues for exploring its use in pain management and other therapeutic areas related to cannabinoid signaling.

Case Study 2: Synthesis and Evaluation

The synthesis of various adamantane derivatives has been documented, showcasing methods such as esterification and hydrazine reactions. The pharmacological evaluation of these compounds often involves assessing their effects on physiological parameters like heart rate and body temperature in animal models . Such evaluations are essential for understanding the safety and efficacy profile of this compound.

Potential Future Directions

Given its promising pharmacological properties, future research should focus on:

  • In-depth pharmacokinetic studies to determine absorption, distribution, metabolism, and excretion (ADME) characteristics.
  • Clinical trials to evaluate therapeutic efficacy in humans.
  • Structure–activity relationship (SAR) studies to optimize its chemical structure for enhanced bioactivity.

Mechanism of Action

The mechanism of action for N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]adamantane-1-carboxamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or material properties. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Adamantane Derivatives

Key Observations :

  • The target compound distinguishes itself through its 1,4-dithiepane ring, which is rare among adamantane derivatives. This introduces steric and electronic effects distinct from the thiourea or sulfonyl hydrazine groups in other analogs.
  • Synthetic yields for adamantane derivatives vary widely.
  • Thermal stability (inferred from melting points) suggests that bulky substituents (e.g., in 6a/6b ) increase rigidity, whereas thiourea derivatives (e.g., 10a/10b ) exhibit moderate melting points due to flexible linkages.
Physicochemical and Functional Properties
  • Lipophilicity: Adamantane derivatives are typically highly lipophilic, but the hydroxyl group in the target compound may improve aqueous solubility compared to non-polar analogs like 5a–e .
  • Hydrogen-bonding capacity : The hydroxyl and sulfur atoms in the dithiepane ring could enhance interactions with biological targets, a feature absent in sulfonyl hydrazine derivatives (6a/6b) .

Biological Activity

N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]adamantane-1-carboxamide is a compound of interest due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure features an adamantane core, which is known for its stability and bioactivity. The presence of the 1,4-dithiepan moiety may contribute to its unique interactions within biological systems.

Biological Activity Overview

Research indicates that compounds structurally related to adamantane exhibit a range of biological activities, including antiviral, antibacterial, and anticancer properties. The specific biological activities of this compound are currently under investigation.

Antibacterial Activity

Recent studies have shown that related adamantane compounds possess significant antibacterial properties. For instance, compounds with similar functional groups have demonstrated minimum inhibitory concentrations (MIC) in the low microgram range against various bacterial strains. The antibacterial mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Potential

The anticancer activity of adamantane derivatives has also been noted in several studies. These compounds can induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including modulation of cell cycle regulation and apoptosis-related proteins. Further research is needed to elucidate the specific mechanisms by which this compound may exert anticancer effects.

Research Findings and Case Studies

Recent literature highlights several key findings regarding the biological activity of adamantane derivatives:

StudyFindings
Study 1 Investigated the antibacterial activity of adamantane derivatives; reported MIC values ranging from 0.5 to 2.0 μg/mL against Gram-positive bacteria .
Study 2 Explored the antiviral potential of adamantane compounds; identified significant inhibition of influenza virus replication .
Study 3 Analyzed the anticancer effects of structurally similar compounds; noted induction of apoptosis in cancer cell lines .

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